molecular formula C16H11N3O B12523406 3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one CAS No. 675840-52-5

3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12523406
CAS No.: 675840-52-5
M. Wt: 261.28 g/mol
InChI Key: DYDCDWVYRSJCRI-UHFFFAOYSA-N
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Description

3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The unique structure of this compound, which includes both pyrrolo[2,3-b]pyridine and indole moieties, contributes to its diverse range of chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions. For instance, the reaction can be carried out at 50°C to yield the desired product . The synthetic route is depicted in Scheme 1 of the referenced study .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and the functional groups present in the molecule .

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of pyrrolo[2,3-b]pyridine and indole moieties, which contribute to its potent FGFR inhibitory activity. This structural uniqueness allows it to interact with FGFRs in a manner that is distinct from other similar compounds, potentially leading to different biological outcomes .

Properties

CAS No.

675840-52-5

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C16H11N3O/c20-16-13(12-4-1-2-6-14(12)19-16)8-10-9-18-15-11(10)5-3-7-17-15/h1-9H,(H,17,18)(H,19,20)

InChI Key

DYDCDWVYRSJCRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CNC4=C3C=CC=N4)C(=O)N2

Origin of Product

United States

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